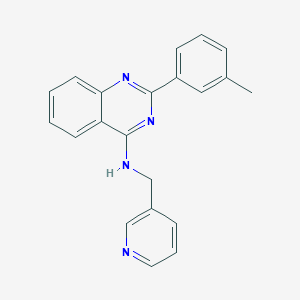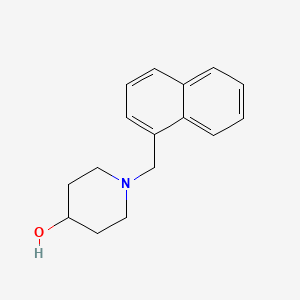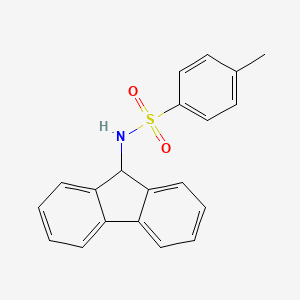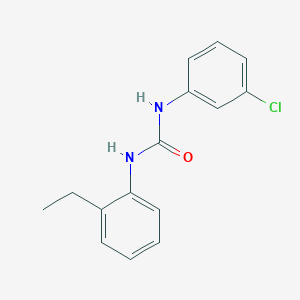![molecular formula C17H15N3 B5651875 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5651875.png)
9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic organic compound belonging to the indolo[2,3-b]quinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with ethyl acetoacetate followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium or nickel can also be employed to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: In organic chemistry, 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in the construction of larger heterocyclic systems.
Biology: This compound has shown potential in biological research, particularly in the study of cytotoxicity and antiviral activities. It has been evaluated against various cancer cell lines, demonstrating moderate cytotoxic effects.
Medicine: Due to its DNA-binding properties, this compound is being investigated for its potential use as an anticancer agent. Its ability to intercalate with DNA suggests it could be used in the development of new chemotherapeutic drugs.
Industry: In material science, this compound has been explored for its use in redox flow batteries, where it acts as a redox-active molecule to store energy. Its stability and low reduction potential make it a promising candidate for this application.
Mechanism of Action
The mechanism by which 9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline exerts its effects involves intercalation with DNA. This intercalation disrupts the normal function of DNA, leading to cell death in cancer cells. The molecular targets include DNA and associated proteins involved in cell replication and repair.
Comparison with Similar Compounds
Ellipticine: A natural cytotoxic agent isolated from Ochrosia elliptica.
B-220: 2,3-Dimethyl-6-(2-dimethylaminomethyl)-6H-indolo[2,3-b]quinoxaline.
NCA0424: Another derivative of indolo[2,3-b]quinoxaline with potential biological activity.
Uniqueness: 9-Ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-ethyl-6-methylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-11-8-9-15-12(10-11)16-17(20(15)2)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBHCXWROGQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651816.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5651817.png)

![1-(2-Chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B5651837.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5651846.png)

![N-[(2-chlorophenyl)methyl]-5-[(4-ethylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5651853.png)

![N,2,3-trimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5651870.png)
![N-cyclopropyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5651874.png)

![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5651885.png)
